Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
CAS No.: 1131594-91-6
Cat. No.: VC8392803
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131594-91-6 |
|---|---|
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O2/c21-17(22-13-14-5-2-1-3-6-14)19-9-15-11-20(12-15)16-7-4-8-18-10-16/h1-3,5-6,15-16,18H,4,7-13H2,(H,19,21) |
| Standard InChI Key | PKIDDUUNNYQDEE-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates. It features a unique structural composition, including a benzyl group, a piperidine moiety, and an azetidine ring. This compound is primarily utilized in medicinal chemistry due to its potential therapeutic applications, particularly in treating diseases affecting the central nervous system and certain cancers.
Synthesis and Industrial Production
The synthesis of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves several key steps, typically utilizing batch or continuous flow processes in industrial settings. Factors such as catalyst selection, reaction temperature, and pressure optimization are critical for ensuring consistent quality. High-purity starting materials are also essential for successful synthesis.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity due to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structure facilitates binding to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thus exerting therapeutic effects.
Applications in Research and Development
Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a valuable tool in research and development across multiple disciplines. Its unique structural features make it suitable for studying various biological processes and developing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume